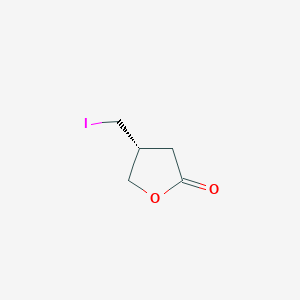
(R)-4-(iodomethyl)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(iodomethyl)dihydrofuran-2(3H)-one is a chiral compound belonging to the class of dihydrofurans It is characterized by the presence of an iodomethyl group attached to the furan ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(iodomethyl)dihydrofuran-2(3H)-one typically involves the iodination of a suitable precursor. One common method is the iodination of ®-4-(hydroxymethyl)dihydrofuran-2(3H)-one using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to ensure the stereochemical integrity of the product.
Industrial Production Methods
Industrial production of ®-4-(iodomethyl)dihydrofuran-2(3H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be guided by considerations of cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-4-(iodomethyl)dihydrofuran-2(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(iodomethyl)dihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce chirality into target molecules.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a useful tool in drug discovery and development.
Medicine
In medicinal chemistry, ®-4-(iodomethyl)dihydrofuran-2(3H)-one derivatives may be explored for their potential therapeutic properties. They could serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of ®-4-(iodomethyl)dihydrofuran-2(3H)-one and its derivatives depends on the specific application. In general, the iodomethyl group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-4-(bromomethyl)dihydrofuran-2(3H)-one: Similar in structure but with a bromomethyl group instead of an iodomethyl group.
®-4-(chloromethyl)dihydrofuran-2(3H)-one: Contains a chloromethyl group instead of an iodomethyl group.
®-4-(hydroxymethyl)dihydrofuran-2(3H)-one: Contains a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
®-4-(iodomethyl)dihydrofuran-2(3H)-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodine atom is larger and more polarizable, making the compound more reactive in certain substitution and elimination reactions. This unique reactivity can be exploited in the synthesis of complex molecules and in various industrial applications.
Properties
Molecular Formula |
C5H7IO2 |
|---|---|
Molecular Weight |
226.01 g/mol |
IUPAC Name |
(4R)-4-(iodomethyl)oxolan-2-one |
InChI |
InChI=1S/C5H7IO2/c6-2-4-1-5(7)8-3-4/h4H,1-3H2/t4-/m0/s1 |
InChI Key |
BJBZTRRPEUMKHZ-BYPYZUCNSA-N |
Isomeric SMILES |
C1[C@H](COC1=O)CI |
Canonical SMILES |
C1C(COC1=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dibromophenoxy)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B14803297.png)
![5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14803304.png)
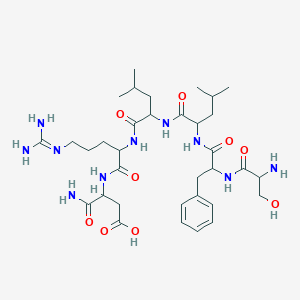
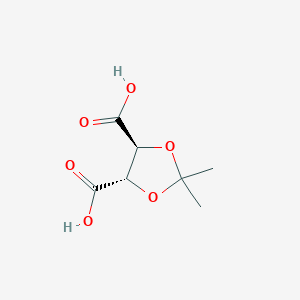
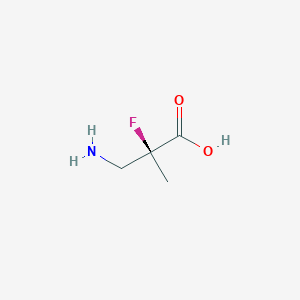
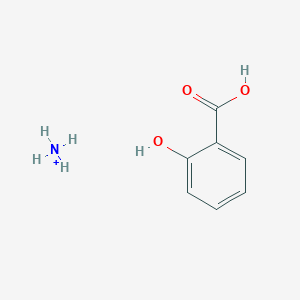
![4-[2-(dicyclopropylmethylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B14803340.png)
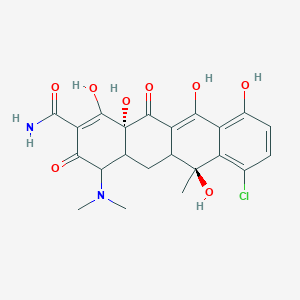
![[(4R)-3-benzoyloxy-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14803349.png)
![5-Methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B14803352.png)
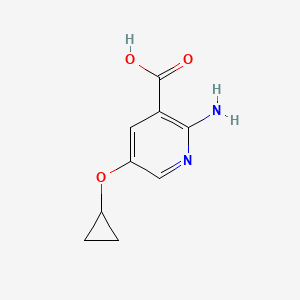

![(4S,4'S,5S,5'S)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole]](/img/structure/B14803376.png)

